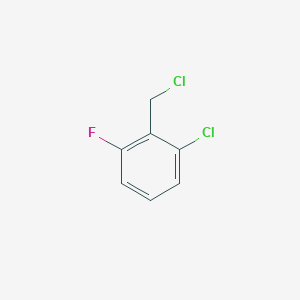

2-Chloro-6-fluorobenzyl chloride

Description

The exact mass of the compound 1-Chloro-2-(chloromethyl)-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGOLNNLNQQIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038855 | |

| Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

55117-15-2 | |

| Record name | 2-Chloro-6-fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55117-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055117152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,2-dichloro-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A581KL6ZPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Initiation:the Reaction Begins with the Homolytic Cleavage of the Chlorinating Agent to Produce Two Chlorine Radicals Cl• . This Can Be Achieved by the Input of Energy in the Form of Uv Light Hν or by the Thermal Decomposition of a Chemical Initiator Like Aibn.bldpharm.comwikipedia.org

Cl₂ + hν → 2 Cl•

Propagation:this Stage Consists of a Two Step Cycle That Generates the Product and Regenerates a Chlorine Radical to Continue the Chain.

Step 2a (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene (B1346809). This is the rate-determining step and results in the formation of a resonance-stabilized 2-chloro-6-fluorobenzyl radical and a molecule of hydrogen chloride (HCl).

Step 2b (Chlorine Abstraction): The newly formed benzyl (B1604629) radical reacts with a molecule of chlorine (Cl₂) to yield the final product, 2-chloro-6-fluorobenzyl chloride, and a new chlorine radical. This new radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination:the Chain Reaction is Terminated when Two Free Radicals Combine with Each Other, Removing Active Radicals from the Reaction Mixture. This Can Happen in Several Ways:

Derivatization Strategies and Functional Group Interconversions of this compound

This compound is a key starting material for a variety of derivatization strategies and functional group interconversions, expanding its synthetic utility.

One important derivatization is its conversion to 2-chloro-6-fluorobenzaldehyde (B137617) . This can be achieved through hydrolysis of the dichlorinated intermediate formed during the chlorination of 2-chloro-6-fluorotoluene (B1346809). guidechem.comgoogle.com A patented method describes the hydrolysis using a ferric solid superacid. google.com This aldehyde is a valuable intermediate in the pharmaceutical and pesticide industries, used in the production of the antibiotic flucloxacillin (B1213737) and various fungicides. guidechem.comwikipedia.org

The chloromethyl group can also be converted to other functional groups. For example, it can be oxidized to a carboxylic acid (2-chloro-6-fluorobenzoic acid) or reduced to a methyl group. The conversion of the chloromethyl group to an aldehyde can also be seen as a functional group interconversion.

Furthermore, the entire this compound molecule can be used as a building block. For instance, it is used to prepare fluoroadenine by reacting it with adenine in the presence of a base. guidechem.com

The following table summarizes some key derivatization and interconversion reactions of this compound.

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | Water, Ferric solid superacid | 2-Chloro-6-fluorobenzaldehyde | Intermediate for flucloxacillin and fungicides guidechem.comgoogle.com |

| This compound | Adenine, Sodium hydroxide (B78521) | Fluoroadenine | Antiviral agent guidechem.com |

| This compound | Oxidizing agents (e.g., KMnO₄) | 2-Chloro-6-fluorobenzoic acid | Synthetic intermediate |

| This compound | Reducing agents (e.g., LiAlH₄) | 2-Chloro-6-fluorotoluene | Synthetic intermediate |

These derivatization strategies highlight the versatility of this compound as a precursor for a wide range of functionalized aromatic compounds with potential applications in medicinal chemistry and materials science.

Conversion to 2-Chloro-6-fluorobenzaldehyde

The synthesis of 2-chloro-6-fluorobenzaldehyde from this compound is a key transformation, as the resulting aldehyde is an important intermediate in the pharmaceutical and agrochemical industries. One documented method involves a multi-step process starting from 2-chloro-6-fluorotoluene. This process includes the chlorination of the methyl group to form a mixture of chlorinated products, including this compound, followed by hydrolysis to the aldehyde.

A specific method for the preparation of 2-chloro-6-fluorobenzaldehyde involves the chlorination of 2-chloro-6-fluorotoluene under illumination at elevated temperatures. google.com This initial step yields a mixture containing this compound, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. The subsequent hydrolysis of this mixture is carried out using water in the presence of a solid superacid catalyst, such as an iron-based solid superacid (SO₄²⁻/Fe₂O₃), at high temperatures. google.com This process efficiently converts the chlorinated intermediates into 2-chloro-6-fluorobenzaldehyde with a high yield and purity. google.com The reaction is typically worked up by neutralizing the acid catalyst with an alkaline solution, followed by separation and purification of the organic phase by distillation. google.com

Table 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

| Reactant(s) | Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mixture of chlorinated 2-chloro-6-fluorotoluene | Water, Iron-based solid superacid | 180 | 4 | 2-Chloro-6-fluorobenzaldehyde | 95 | 99.7 | google.com |

Conversion to 2-Chloro-6-fluorobenzylamine

The conversion of this compound to 2-chloro-6-fluorobenzylamine is a direct nucleophilic substitution reaction. This transformation is valuable for the synthesis of various biologically active compounds.

A documented laboratory-scale synthesis involves the reaction of this compound with a large excess of ammonia (B1221849) in a solvent such as benzene. sigmaaldrich.com The reaction is carried out in a sealed autoclave at an elevated temperature of 100°C. sigmaaldrich.com The use of an autoclave is necessary to maintain the pressure due to the volatility of ammonia at the reaction temperature. This method provides a direct route to the desired primary amine. The product, 2-chloro-6-fluorobenzylamine, is a key intermediate for the synthesis of compounds such as 9-substituted adenines. sigmaaldrich.com

Table 2: Synthesis of 2-Chloro-6-fluorobenzylamine

| Reactant(s) | Reagents | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| This compound | Ammonia | Benzene | 100 | 2-Chloro-6-fluorobenzylamine | sigmaaldrich.com |

Formation of Hydroxylamines

The formation of hydroxylamine (B1172632) derivatives from this compound can be achieved through nucleophilic substitution, where hydroxylamine or a protected form of it acts as the nucleophile. These derivatives are useful in the synthesis of more complex molecules.

The existence of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride as a commercially available compound suggests its successful synthesis. ambeed.com It is plausible that its preparation follows one of these established general procedures for the alkylation of hydroxylamine derivatives. Furthermore, the compound N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine has also been identified, indicating that double alkylation of hydroxylamine by this compound is possible. echemi.com

Table 3: Potential Synthesis of Hydroxylamine Derivatives

| Reactant(s) | General Reagent(s) | Intermediate Product | Final Product | Note |

|---|---|---|---|---|

| This compound | N-Hydroxyphthalimide | N-(2-Chloro-6-fluorobenzyloxy)phthalimide | O-(2-Chloro-6-fluorobenzyl)hydroxylamine | A general synthetic route for O-alkylhydroxylamines. organic-chemistry.org |

| This compound | Hydroxylamine | - | N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine | A known di-substituted derivative. echemi.com |

Building Block for Complex Organic Molecules

This compound is a fundamental building block for the construction of more complex and high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions.

One of the most significant applications is its role as a key intermediate in the synthesis of various pharmaceutical compounds. It is a precursor to 2-chloro-6-fluorobenzaldehyde, an important intermediate used in the production of antibiotics like flucloxacillin. guidechem.comgoogle.compatsnap.com The synthesis involves the chlorination of 2-chloro-6-fluorotoluene to yield a mixture including this compound, which is then converted to the aldehyde. google.compatsnap.com

Furthermore, this compound is used in the synthesis of the triazole antifungal agent, Voriconazole. google.comepo.orgepo.org Although the synthesis pathways for Voriconazole are complex and varied, the 2-chloro-6-fluorobenzyl moiety is a critical structural component in certain synthetic intermediates. google.comepo.org It also serves as an alkylating agent in the preparation of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which are investigated for their antifungal and antibacterial properties. sigmaaldrich.com

In the development of agrochemicals, this compound contributes to the formulation of effective herbicides and pesticides. For instance, its derivative, 2-chloro-6-fluorobenzaldehyde, is used to produce high-efficiency, low-toxicity fungicides. guidechem.comgoogle.com

The reaction to form 2-chloro-6-fluorobenzylamine is another example of its use as a building block. This is achieved by reacting this compound with ammonia and is a step towards synthesizing other complex molecules like 9-substituted adenine derivatives. sigmaaldrich.comsigmaaldrich.comprepchem.com

Table 1: Examples of Complex Molecules Synthesized from this compound

| Precursor | Reagents/Conditions | Product | Application/Significance | Citations |

| This compound | Ammonia, Benzene, 100°C | 2-Chloro-6-fluorobenzylamine | Intermediate for 9-substituted adenine synthesis | sigmaaldrich.comprepchem.com |

| This compound | Adenine | Aprinocid | Anti-coccidial drug | sigmaaldrich.comsigmaaldrich.com |

| 2-Chloro-6-fluorotoluene | Sulfuryl chloride, Dibenzoyl peroxide, 100-110°C | This compound | General Synthesis | prepchem.com |

| 2-Chloro-6-fluorotoluene | Illumination, Chlorine, 180°C | This compound & derivatives | Intermediate for 2-chloro-6-fluorobenzaldehyde | guidechem.comgoogle.com |

Synthesis of Halogenated Heterocyclic Compounds

The structural features of this compound make it an excellent starting material for the synthesis of various halogenated heterocyclic compounds. sigmaaldrich.com These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. sigmaaldrich.com

A notable application is in the synthesis of novel imidazolidine (B613845) derivatives. researchgate.net Research has shown that by reacting this compound with appropriate precursors, it is possible to construct imidazolidine rings that exhibit promising biological activities, including potential as anti-HIV and schistosomicidal agents. researchgate.net For example, a reaction sequence starting with the benzylation of a precursor using this compound in methanol (B129727) with sodium hydroxide leads to the formation of an intermediate that is further cyclized to yield bioactive imidazolidine derivatives. researchgate.net

The compound also serves as an alkylating agent for the synthesis of substituted triazoles. sigmaaldrich.comsigmaaldrich.com Specifically, it is used to prepare 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole. sigmaaldrich.comsigmaaldrich.comscientificlabs.com These heterocyclic structures are important scaffolds for developing agents with antifungal and antibacterial properties.

Moreover, as a precursor to 2-chloro-6-fluorobenzaldehyde, it provides an indirect route to other halogenated heterocycles. wikipedia.org The aldehyde can undergo condensation reactions with various nucleophiles to form a wide array of heterocyclic systems, which are integral to many pharmaceuticals and pesticides. wikipedia.org

Table 2: Synthesis of Halogenated Heterocycles

| Starting Material | Reagent | Product Class | Specific Example | Biological Relevance | Citations |

| Precursor + this compound | NaOH, CH3OH | Imidazolidines | Imidazolidine derivatives | Anti-HIV, Schistosomicidal | researchgate.net |

| 1,2,4-Triazole | This compound | Triazole Derivatives | 3-Benzylsulfanyl derivatives of 1,2,4-triazole | Antifungal, Antibacterial | sigmaaldrich.com |

| 2-Chloro-6-fluorobenzaldehyde (from this compound) | Various | Various Heterocycles | Dicloxacillin, Flucloxacillin | Antiseptics | wikipedia.org |

Precursor in Polymer and Coating Synthesis

In the realm of material science, this compound plays a role as a precursor in the production of specialty polymers and resins. The incorporation of halogenated aromatic moieties, particularly those containing fluorine, into polymer backbones can significantly enhance the material's properties. These enhancements include increased thermal stability, chemical resistance, and durability, making them suitable for various demanding industrial applications.

The reactivity of the chloromethyl group allows for the integration of the 2-chloro-6-fluorobenzyl unit into polymer chains through various polymerization techniques. While specific examples of polymers derived directly from this compound are not extensively detailed in the provided search results, its role as a building block for fluorinated compounds suggests its utility in creating fluoropolymers. Fluorinated compounds are crucial in medicinal chemistry for enhancing drug efficacy and stability and exhibit improved pharmacokinetic properties, a principle that extends to material science for creating high-performance materials.

Reagent for the Development of Novel Chemical Entities

This compound is a valuable reagent that facilitates the exploration and development of novel chemical entities and new reaction pathways in organic synthesis. Its bifunctional nature—a reactive benzyl chloride for nucleophilic substitution and a substituted aromatic ring that can undergo further modification—makes it a versatile tool for synthetic chemists.

The presence of both fluorine and chlorine atoms on the aromatic ring allows for the creation of fluorinated derivatives, which are of high interest in medicinal chemistry. Fluorine substitution can dramatically alter a molecule's biological properties, including its metabolic stability and binding affinity to target proteins. This compound provides a scaffold to introduce this unique substitution pattern into new molecules.

Research has demonstrated its use in synthesizing novel imidazolidine derivatives that have shown promising biological activities against various diseases, including potential anti-HIV properties. In these syntheses, it acts as the key reagent to introduce the 2-chloro-6-fluorobenzyl group, which is often crucial for the observed biological activity. researchgate.net This highlights its role not just as an intermediate for known compounds, but as a reagent for discovering new bioactive molecules.

Utilization in Continuous Flow Reaction Systems for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater scalability. springernature.comnih.gov Although direct mentions of using this compound in a continuous flow setup are sparse in the search results, the types of reactions it undergoes are well-suited for this technology.

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, a major application area for this compound, is increasingly being transitioned to continuous flow systems. springernature.com Flow chemistry allows for the safe handling of hazardous reagents and intermediates and precise control over reaction parameters like temperature and pressure, which can lead to higher yields and purities. nih.govrsc.org For example, the synthesis of sulfonyl chlorides, another class of reactive intermediates, has been successfully demonstrated in an automated continuous system, highlighting the feasibility for related chemistries. mdpi.com

Given that syntheses involving this compound can involve exothermic reactions or the use of hazardous materials, a continuous flow approach would be highly beneficial. springernature.com The ability to scale up production reliably by running the system for longer periods, rather than using larger reactors, is a key advantage for industrial production of pharmaceuticals and agrochemicals derived from this compound. ucl.ac.uk The development of continuous flow methods for tandem reactions, such as the Wittig-Michael reactions for C-glycoside synthesis, demonstrates the potential for complex multi-step syntheses involving intermediates like this compound to be streamlined in flow reactors. nih.gov

Intermediate in Active Pharmaceutical Ingredient (API) Synthesissigmaaldrich.com

This compound is a vital precursor in the manufacturing of several APIs, contributing to the development of drugs with diverse therapeutic applications. Its reactivity allows for its incorporation into complex molecular structures, facilitating the synthesis of targeted therapies.

Synthesis of 3-Benzylsulfanyl Derivatives of 1,2,4-Triazole with Antifungal and Anticancer Properties

This compound is utilized as an alkylating reagent in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole. sigmaaldrich.comnih.gov These derivatives have been investigated for their potential biological activities. Research has shown that various substituted 1,2,4-triazole derivatives exhibit a broad spectrum of pharmacological effects, including antifungal and anticancer properties. nih.govresearchgate.netekb.eg The synthesis typically involves the reaction of a 1,2,4-triazole-3-thiol with an appropriately substituted benzyl halide, such as this compound, to introduce the benzylsulfanyl moiety. nih.govresearchgate.net

| Target Compound Class | Precursors | Key Reaction Type | Potential Biological Activity |

| 3-(2-Chloro-6-fluorobenzylsulfanyl)-1,2,4-triazole derivatives | 1,2,4-triazole-3-thiol, this compound | Alkylation | Antifungal, Anticancer |

Preparation of Precursors for Adenine Derivatives with Antiviral Activity

The compound plays a role in the preparation of precursors for adenine derivatives, which are a cornerstone in the development of antiviral medications. sigmaaldrich.com Specifically, this compound is used in the preparation of 2-chloro-6-fluorobenzylamine, a necessary component for the synthesis of 9-substituted adenine derivatives. sigmaaldrich.com Adenine derivatives, particularly acyclic nucleoside phosphonates, have demonstrated significant activity against a range of viruses, including HIV and HBV. nih.govresearchgate.net The structural modifications enabled by intermediates like 2-chloro-6-fluorobenzylamine are crucial for optimizing the antiviral efficacy and pharmacokinetic profiles of these therapeutic agents. nih.govresearchgate.net

| Precursor Synthesized | Starting Material | Resulting Compound Class | Therapeutic Area |

| 2-chloro-6-fluorobenzylamine | This compound | 9-substituted adenine derivatives | Antiviral |

Role in the Synthesis of Beta-Lactam Antibiotics (e.g., Dicloxacillin, Flucloxacillin)

While not a direct precursor, this compound is a key starting material for the synthesis of 2-chloro-6-fluorobenzaldehyde. google.com This aldehyde is an important intermediate in the pharmaceutical industry, particularly for the production of the beta-lactam antibiotic flucloxacillin. google.com Flucloxacillin is noted for its antibacterial properties and is considered a next-generation product to dicloxacillin, offering improved therapeutic effects. google.com The synthesis pathway involves the conversion of this compound to the corresponding aldehyde, which is then incorporated into the final antibiotic structure. google.comgoogle.com

| Intermediate | Derived From | Final Product | Drug Class |

| 2-chloro-6-fluorobenzaldehyde | This compound | Flucloxacillin | Beta-Lactam Antibiotic |

Synthesis of Imidazolidine Derivatives with Biological Activities (e.g., Anti-HIV Properties)

This compound is employed in the synthesis of various imidazolidine derivatives, a class of compounds with a wide range of biological activities. researchgate.net Research has shown that imidazolidine derivatives can exhibit antifungal, antiviral, and anticancer properties. researchgate.net Notably, certain imidazolidine derivatives synthesized using this compound have been investigated for their potential anti-HIV activity. nih.gov The synthesis involves the incorporation of the 2-chloro-6-fluorobenzyl group into the imidazolidine ring structure, which is a key step in creating these biologically active molecules. researchgate.net

| Compound Class | Key Reagent | Investigated Biological Activities |

| Imidazolidine derivatives | This compound | Antifungal, Antiviral, Anti-HIV, Anticancer researchgate.netnih.gov |

Precursor in CNS-Targeting Compound Synthesis

While direct evidence for the widespread use of this compound as a precursor specifically for CNS-targeting compounds is not extensively documented in publicly available research, some derivatives synthesized from it have shown potential for CNS activity. For instance, certain imidazolidine derivatives have been reported to possess antidepressant properties, suggesting a potential application in the development of CNS-active agents. researchgate.net The fundamental physicochemical properties of a compound, such as molecular weight and lipophilicity, are critical for its ability to cross the blood-brain barrier and exert effects on the central nervous system. nih.govnih.gov Further research is needed to fully explore the potential of this compound-derived compounds in this therapeutic area.

Use in the Preparation of Aprinocid

This compound is used in the preparation of Aprinocid through a reaction with adenine. sigmaaldrich.com Aprinocid is known for its anticoccidial activity in veterinary medicine. This application further underscores the versatility of this compound as a building block in the synthesis of various biologically active compounds.

Exploration of Derivatives for Specific Biological Activities

The 2-chloro-6-fluorobenzyl moiety has been incorporated into diverse molecular frameworks to explore potential treatments for a range of diseases, including viral infections, neurological disorders, and cancer.

Derivatives of this compound have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Researchers synthesized a series of compounds known as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) and evaluated their effects on HIV-1. These compounds demonstrated potent inhibitory activity, with some derivatives showing efficacy at picomolar concentrations against wild-type HIV-1. acs.org

Further studies on clinically relevant HIV-1 mutants revealed that specific substitutions on the pyrimidine ring of the 2-Cl-6-F-S-DABO scaffold could yield compounds with broad-spectrum inhibitory activity. acs.org The stereochemistry at the benzylic position was also found to be crucial, with the R absolute configuration correlating with the highest antiviral activity in both cellular and enzymatic assays. acs.org

Table 1: Antiviral Activity of 2-Cl-6-F-S-DABO Derivatives against HIV-1

| Compound | Substitution Pattern | Activity against wt HIV-1 | Key Finding |

|---|---|---|---|

| 2-Cl-6-F-S-DABOs | 6-(2-chloro-6-fluorobenzyl) group | Up to picomolar activity | High potency against wild-type virus. acs.org |

| C5/C6 substituted derivatives | Methyl/ethyl groups added | Highest, wide-spectrum inhibition | Effective against clinically relevant HIV-1 mutants. acs.org |

While direct derivatives of this compound for neurological disorders are not extensively documented, research on a closely related structure highlights the potential of this chemical motif. A study identified 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) as a novel anti-epileptic agent. Epilepsy is a common neurological disorder characterized by spontaneous seizures.

In preclinical models, GM-90432 effectively improved epileptic behaviors induced by pentylenetetrazole (PTZ). The compound's mechanism appears to involve the modulation of several neurochemicals; it was observed to upregulate levels of 5-hydroxytryptamine and various neurosteroids while downregulating normetanephrine and gamma-aminobutyric acid (GABA) in brain tissue. Furthermore, GM-90432 demonstrated a protective effect against oxidative stress in the zebrafish model. These findings suggest that compounds with a chloro-fluorobenzyl structure could be valuable leads in the development of new treatments for neurological conditions like epilepsy.

The 2-chloro-6-fluorobenzyl group has been incorporated into novel compounds to investigate their potential as anticancer agents.

In one study, a series of 1,2,3-triazole derivatives were synthesized, with one specific compound featuring a 3-(1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-triazol-4-yl) moiety. nih.gov These compounds were designed to act as rigid planar molecules capable of intercalating with tumor cell DNA, leading to DNA damage and cell death. nih.gov Another study developed Gefitinib-conjugated 1,2,3-triazole derivatives, including a compound designated 11h which contains the 2-chloro-6-fluorobenzyl group. mdpi.com This series of compounds was evaluated for its ability to induce DNA damage and apoptosis in tumor cells. mdpi.com

Additionally, researchers have synthesized fluorinated isatins, including a 2-chloro-6-fluoro derivative, to assess their cytotoxic effects. Compounds containing an ortho-substituted benzyl fragment with both chlorine and fluorine atoms showed some of the highest activity against the tumor cell lines tested. nih.gov The cytotoxic action of these isatin derivatives was linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species (ROS) production in tumor cells. nih.gov

Table 2: Antineoplastic Research on 2-Chloro-6-fluorobenzyl Derivatives

| Compound Class | Specific Derivative Moiety | Proposed Mechanism of Action | Target Cancer Cells |

|---|---|---|---|

| 1,2,3-Triazoles | 3-(1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-triazol-4-yl) | DNA intercalation and damage. nih.gov | Human tumor cell lines (e.g., Huh-7 liver cancer). nih.gov |

| Gefitinib-Triazole Conjugates | N-(3-(1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)... | Induction of DNA damage and apoptosis. mdpi.com | Tumor cells (e.g., HepG2). mdpi.com |

Impact of Fluorination in Medicinal Chemistry

The inclusion of fluorine atoms in drug candidates, such as in this compound, is a deliberate strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. acs.org

Strategic fluorination can significantly improve the efficacy and stability of a drug. acs.org The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making molecules more resistant to metabolic degradation. acs.org By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and systemic exposure. acs.org

Fluorine's high electronegativity can also alter the electronic properties of a molecule, influencing how it binds to its target protein. This can lead to enhanced binding affinity and specificity, which translates to greater potency. acs.org Furthermore, the presence of fluorine can stabilize certain molecular conformations that are more favorable for binding to a biological target.

Fluorination has a profound effect on the pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). acs.org This enhancement often improves a drug's ability to permeate biological membranes, which can lead to better oral bioavailability and increased penetration into tissues, including the central nervous system. acs.org

However, the effect of fluorine on lipophilicity is context-dependent. While fluoro-arenes are generally more lipophilic, fluorination of alkyl groups can reduce lipophilicity. Medicinal chemists must carefully balance lipophilicity to ensure adequate solubility and avoid issues like excessive protein binding. acs.org Fluorine's electronegativity can also lower the pKa (a measure of acidity) of nearby functional groups, which can alter a compound's ionization state and further influence its absorption and distribution characteristics. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) |

| 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) |

| 3-(1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazin-7-yl)benzamide |

| N-(3-(1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

| 1-(2-chloro-6-fluorobenzyl)isatin |

| Gefitinib |

| Pentylenetetrazole (PTZ) |

| 5-hydroxytryptamine |

| gamma-aminobutyric acid (GABA) |

The Pivotal Role of this compound in Chemical Synthesis and Analysis

A cornerstone in the development of novel therapeutic agents and a valuable tool in analytical chemistry, this compound is a halogenated aromatic compound with significant applications in medicinal chemistry and drug discovery research. Its unique structural features and reactivity make it a versatile building block for the synthesis of a diverse range of biologically active molecules and a potential derivatizing agent for enhanced chemical detection.

This article delves into the specific roles of this compound, focusing on its application in the synthesis of medicinal compounds, the structure-activity relationships of its derivatives, and its utility as a derivatizing agent in analytical chemistry.

Applications in Agrochemical Research and Development

Formulation of Herbicidal and Pesticidal Agents

Research in agrochemistry has utilized 2-chloro-6-fluorobenzyl chloride as a key building block in the development of new pesticidal and herbicidal agents. Its incorporation into molecular design is aimed at producing active ingredients for crop protection formulations.

One significant application is in the synthesis of novel imidazolidine (B613845) derivatives, which have been investigated for their pesticidal properties. scielo.brnih.gov Specifically, research has demonstrated the synthesis of compounds with schistosomicidal activity, which targets parasitic flatworms. In one study, this compound was used to synthesize two new imidazolidine derivatives, LPSF/PTS10 and LPSF/PTS23. scielo.br The structures of these compounds are detailed in the table below.

Table 1: Imidazolidine Derivatives Synthesized from this compound

| Compound ID | Full Chemical Name |

|---|---|

| LPSF/PTS10 | (Z)-1-(2-chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one |

| LPSF/PTS23 | (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one |

Furthermore, this compound is a precursor for other agrochemical classes. It is used as an alkylating agent in the synthesis of derivatives of 1,2,4-triazole (B32235), a core structure in many widely used fungicides. chemicalbook.comsigmaaldrich.com The triazole class of fungicides are known sterol demethylation inhibitors (DMIs), which disrupt the production of ergosterol, a critical component of fungal cell membranes. nih.govnih.gov The compound is also employed in the preparation of 2-chloro-6-fluorobenzylamine (B93539), an intermediate required for synthesizing 9-substituted adenine (B156593) derivatives, another class of molecules explored for biological activity. chemicalbook.comsigmaaldrich.com

Functionalization into Herbicidal Agents via Nucleophilic Substitution

The primary chemical pathway for incorporating the 2-chloro-6-fluorobenzyl group into target agrochemical molecules is through nucleophilic substitution. The carbon atom of the chloromethyl group (-CH₂Cl) on the benzene (B151609) ring is electrophilic and is thus susceptible to attack by nucleophiles. In these reactions, a nucleophile (an atom or molecule with a pair of electrons to donate) replaces the chloride ion, which acts as a leaving group.

This reactivity is explicitly demonstrated in the synthesis of the aforementioned imidazolidine derivatives. scielo.brresearchgate.net The synthesis begins with the reaction between imidazolidine-2,4-dione and this compound in a basic solution. nih.gov The nitrogen atom of the imidazolidine ring acts as the nucleophile, attacking the benzylic carbon of this compound. This process, an N-alkylation, forms a new carbon-nitrogen bond and yields the intermediate, 3-(2-chloro-6-fluorobenzyl) imidazolidine-2,4-dione. scielo.br

Table 2: Key Reaction in Agrochemical Synthesis

| Reaction Type | Electrophile | Nucleophile | Product |

|---|---|---|---|

| Nucleophilic Substitution (N-alkylation) | This compound | Imidazolidine-2,4-dione | 3-(2-chloro-6-fluorobenzyl) imidazolidine-2,4-dione |

This intermediate is then further modified to produce the final pesticidal compounds. scielo.br The same mechanistic principle applies to its reaction with other nitrogen-containing heterocycles like 1,2,4-triazole and adenine, where a ring nitrogen atom serves as the nucleophile to displace the chloride. chemicalbook.comsigmaaldrich.com This versatile and efficient reaction makes this compound a valuable tool for the functionalization and development of new herbicidal and pesticidal agents.

Computational Chemistry and Theoretical Modeling Studies

Molecular Structure Analysis and Conformational Studies

Detailed computational studies on the specific molecular geometry and conformational analysis of 2-Chloro-6-fluorobenzyl chloride are not extensively available in the public domain. However, the principles of such analyses can be illustrated by examining computational studies of structurally related molecules. For instance, Density Functional Theory (DFT) is a common method used for geometry optimization to determine the most stable three-dimensional arrangement of atoms. nist.gov

Conformational analysis of similar substituted benzyl (B1604629) compounds often reveals multiple stable conformers due to rotation around single bonds. For this compound, rotation around the C-C bond connecting the chloromethyl group to the benzene (B151609) ring would be of particular interest. The relative energies of different conformers (e.g., staggered vs. eclipsed) can be calculated to predict the most likely shapes the molecule will adopt.

While specific optimized geometrical parameters for this compound are not found in the searched literature, a representative table of what such a computational study would yield is presented below. The data is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is illustrative and not from a published computational study on this specific molecule.

| Parameter | Value |

|---|---|

| C-Cl (ring) bond length | ~1.74 Å |

| C-F bond length | ~1.36 Å |

| C-C (aromatic) bond length | ~1.39 - 1.40 Å |

| C-CH2Cl bond length | ~1.51 Å |

| C-H (ring) bond length | ~1.08 Å |

| C-Cl (methyl) bond length | ~1.78 Å |

| C-C-C (ring) bond angle | ~118 - 122° |

| Cl-C-C (ring) bond angle | ~119° |

| F-C-C (ring) bond angle | ~119° |

| C-C-CH2Cl bond angle | ~121° |

| Dihedral Angle (Cl-C-C-F) | ~0° (for a planar conformation) |

Prediction of Reaction Mechanisms and Optimal Conditions

This compound is a reactive molecule, often participating in nucleophilic substitution reactions where the chloride on the benzyl group is displaced. sigmaaldrich.com Computational studies can model these reactions to predict their mechanisms and the optimal conditions for them to occur. For example, the reaction with a nucleophile (Nu⁻) would likely proceed via an S_N2 mechanism.

Theoretical calculations, such as those using DFT, can map out the potential energy surface of the reaction. researchgate.netsciforum.netmdpi.com This allows for the identification of the transition state, which is the highest energy point along the reaction coordinate, and the calculation of the activation energy. blogspot.comgithub.io A lower activation energy implies a faster reaction.

Table 2: Illustrative Computational Data for a Model S_N2 Reaction of a Benzyl Chloride Note: This data is for a model reaction and not specific to this compound.

| Parameter | Value |

|---|---|

| Reaction Type | S_N2 |

| Reactants | Benzyl-Cl + Nu⁻ |

| Products | Benzyl-Nu + Cl⁻ |

| Calculated Activation Energy (in silico) | 15-25 kcal/mol |

| Transition State Geometry | Trigonal bipyramidal at the benzylic carbon |

| Predicted Optimal Solvent | Polar aprotic (e.g., Acetonitrile) |

Computational Studies on Binding Modes and Biological Activity

Computational modeling is extensively used to understand how molecules like this compound and its derivatives interact with biological targets, such as proteins. This is crucial in the field of drug discovery.

A notable example is the study of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, which are derivatives of this compound. These compounds have been investigated as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the life cycle of the HIV virus. nih.gov Computational docking and molecular dynamics simulations have been employed to understand how these molecules bind to the enzyme's active site. nih.govbepls.comresearchgate.netkaust.edu.saekb.eg

These studies have revealed that the 2-chloro-6-fluorobenzyl group plays a critical role in the binding affinity and inhibitory activity of these compounds. The stereochemistry at the benzylic position has been shown to be a determining factor for antiviral activity, with the R absolute configuration generally exhibiting higher potency. nih.gov The computational models help to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.

Table 3: Computational Data on the Binding of a 2-Chloro-6-fluorobenzyl Derivative to HIV-1 Reverse Transcriptase Data extracted from a study on 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones. nih.gov

| Parameter | Finding |

|---|---|

| Biological Target | HIV-1 Reverse Transcriptase |

| Computational Method | COMBINEr protocol |

| Key Interacting Residues | Dependent on the specific stereoisomer |

| Influence of 2-Cl-6-F-benzyl group | Confirmed influence on the binding mode |

| Stereoselectivity | Significant diastereo- and enantioselectivity in HIV-1 inhibition |

| Correlation with Activity | Highest antiviral activity correlates with the R absolute configuration at the C6-benzylic position |

Environmental Degradation and Fate Research

Degradation Pathways and Mechanisms of Related Halogenated Compounds

Detailed studies on the degradation pathways of 2-chloro-6-fluorobenzyl chloride are not available. However, research on structurally similar halogenated aromatic compounds can offer potential degradation routes. The degradation of such compounds often commences with the transformation of the benzyl (B1604629) group. For instance, the biodegradation of benzyl-containing quaternary ammonium (B1175870) compounds is initiated by the cleavage of the C-N bond, leading to the formation of intermediates like benzaldehyde (B42025) and benzoic acid, which are then further mineralized. Similarly, the degradation of benzylamines during chlorination also proceeds through the formation of benzaldehyde. It is plausible that the degradation of this compound could follow a similar initial pathway involving the oxidation of the chloromethyl group to an aldehyde and subsequently to a carboxylic acid, forming 2-chloro-6-fluorobenzaldehyde (B137617) and then 2-chloro-6-fluorobenzoic acid.

Further degradation would likely involve the cleavage of the aromatic ring, a process that is well-documented for many halogenated aromatic compounds. This can occur through various microbial enzymatic reactions, including dehalogenation, where the chlorine and fluorine atoms are removed from the aromatic ring. The persistence of halogenated compounds is often attributed to the stability of the carbon-halogen bond, making them resistant to breakdown by soil bacteria. epa.gov

Research on Persistence and Degradability in Environmental Matrices

Specific studies quantifying the persistence and degradability of this compound in different environmental matrices such as soil and water are lacking. Safety data sheets for the compound state that it is "not readily biodegradable," which suggests a degree of persistence in the environment. thermofisher.com This is consistent with the general understanding that halogenated compounds can be resistant to microbial degradation. epa.gov Without specific half-life data from experimental studies, a precise determination of its persistence is not possible.

Bioaccumulation Potential Research

The potential for this compound to bioaccumulate in organisms has been qualitatively described as possible. A safety data sheet indicates that it "may have some potential to bioaccumulate." thermofisher.com Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For a more definitive assessment, experimental data such as the bioconcentration factor (BCF) would be necessary. For the related compound benzyl chloride, a low potential for bioaccumulation in aquatic organisms has been estimated based on its log Kow of 2.3, resulting in a calculated bioconcentration factor of 18 L/kg. mdpi.com Given the structural similarities, a similar low to moderate bioaccumulation potential might be inferred for this compound, but this remains speculative without specific data.

Mobility Studies in Soil and Aquatic Environments

Research on the mobility of this compound in soil and aquatic environments is limited. According to a safety data sheet, the compound is "not likely mobile in the environment due its low water solubility" and that "spillage is unlikely to penetrate soil." thermofisher.com The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the compound is likely to adsorb to soil and organic matter, making it less mobile. For benzyl chloride, an estimated Koc value of 100 suggests it would not be significantly adsorbed into soil and sediment. mdpi.comchemsafetypro.com However, the presence of an additional chlorine and a fluorine atom in this compound would alter its physicochemical properties, including its water solubility and octanol-water partition coefficient (Kow), which in turn would affect its Koc and mobility. Without an experimentally determined or reliably estimated Koc value for this compound, its mobility in soil and aquatic systems cannot be accurately predicted. The general principle is that sorption of halogenated hydrocarbons to soil is primarily influenced by the organic matter content of the soil. ecetoc.orgnih.gov

Due to the absence of detailed research and quantitative data, the following table of chemical compounds mentioned in this article is provided for informational purposes.

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluorobenzyl chloride, and how do reaction conditions influence product yield?

The primary synthesis involves chlorination of 2-chloro-6-fluorotoluene under UV illumination to generate a mixture of mono-, di-, and tri-chlorinated products. Reaction conditions such as light intensity, temperature, and chlorinating agent (e.g., Cl₂ or SOCl₂) critically affect selectivity. For example, prolonged illumination increases di- and tri-chlorinated byproducts, necessitating precise control of reaction time . Purification typically involves ferric solid superacid treatment followed by aqueous workup and distillation to isolate the target compound .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- Gas Chromatography (GC): Used to determine purity (≥98% as per TCI specifications) and quantify residual solvents or byproducts .

- NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve structural ambiguities, such as distinguishing between ortho/para substituents and confirming the benzyl chloride moiety .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (181.01 g/mol) and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound?

- Personal Protective Equipment (PPE): Impervious gloves, sealed goggles, and lab coats are mandatory due to its corrosive and lacrimatory properties .

- Storage: Keep in ventilated, corrosion-resistant containers at low temperatures (<25°C) to prevent decomposition .

- Spill Management: Absorb with dry sand or inert material; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does the chlorination mechanism under illumination differ from thermal activation?

UV light promotes radical-chain reactions in chlorination, favoring homolytic cleavage of Cl₂ into chlorine radicals. This mechanism enhances reactivity at benzylic positions but reduces regioselectivity, leading to mixed chlorinated products. Thermal activation, in contrast, follows ionic pathways with lower byproduct formation but requires higher temperatures, risking decomposition .

Q. What strategies improve regioselectivity in the synthesis of this compound?

- Catalytic Systems: Ferric solid superacid (e.g., FeCl₃-SiO₂) enhances benzylic chlorination over aromatic ring substitution .

- Solvent Optimization: Non-polar solvents (e.g., CCl₄) stabilize radical intermediates, while polar aprotic solvents (e.g., DCM) favor ionic pathways .

- Additives: Controlled addition of radical inhibitors (e.g., TEMPO) suppresses over-chlorination .

Q. How can conflicting physicochemical data (e.g., density) be resolved?

Discrepancies in reported density (1.343 g/cm³ vs. 1.401 g/mL) arise from measurement conditions (temperature, purity). Researchers should cross-validate using ASTM-compliant methods (e.g., pycnometry) and report experimental parameters (e.g., 25°C) .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in:

- Antibiotics: Conversion to 2-chloro-6-fluorobenzaldehyde for β-lactam antibiotics like dicloxacillin .

- Agrochemicals: Functionalization into herbicidal agents via nucleophilic substitution (e.g., with morpholine derivatives) .

- Pharmaceutical Building Blocks: Synthesis of hydroxylamines (e.g., N,N-di(2-chloro-6-fluorobenzyl)hydroxylamine) for CNS-targeting compounds .

Q. What advanced techniques characterize reaction byproducts and degradation pathways?

- GC-MS/MS: Identifies trace chlorinated byproducts (e.g., 2-chloro-6-difluorobenzyl chloride) with high sensitivity .

- HPLC-UV/IR: Monitors hydrolytic degradation products (e.g., 2-chloro-6-fluorobenzyl alcohol) under varying pH and temperature .

- Computational Modeling: DFT calculations predict reactivity and stability of intermediates, guiding synthetic optimization .

Methodological Notes

- Synthesis Optimization: Use a reflux condenser with UV lamps for controlled chlorination .

- Purification: Distill at 208–210°C under reduced pressure to isolate high-purity product .

- Safety Testing: Conduct DSC/TGA to assess thermal stability and decomposition risks .

For further details, consult peer-reviewed protocols from PubChem , CAS Common Chemistry , and manufacturer guidelines (e.g., TCI Chemicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.